molecular formula C10H13NO2 B3346724 Methyl 2-amino-6-ethylbenzoate CAS No. 123102-32-9

Methyl 2-amino-6-ethylbenzoate

Cat. No.: B3346724
CAS No.: 123102-32-9
M. Wt: 179.22 g/mol
InChI Key: OMMJBWVEDDPACZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-ethylbenzoate is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and an ethyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-6-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-ethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to minimize waste and improve the environmental footprint of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6-ethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-amino-6-ethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. For instance, the amino group can form hydrogen bonds with active sites of enzymes, affecting their activity . The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-6-ethylbenzoate is unique due to the specific positioning of the ethyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as distinct biological activities .

Properties

IUPAC Name

methyl 2-amino-6-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h4-6H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMJBWVEDDPACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596581
Record name Methyl 2-amino-6-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123102-32-9
Record name Methyl 2-amino-6-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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